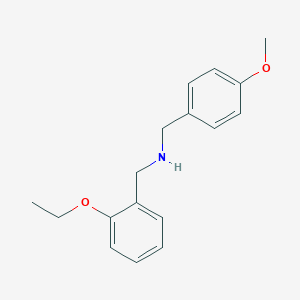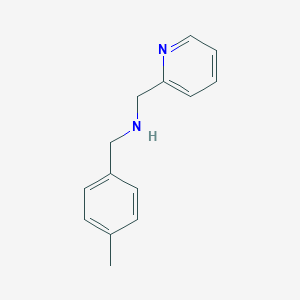![molecular formula C27H30N2OS B276751 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of key enzymes or signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for anticancer agents. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which is beneficial for the treatment of inflammatory diseases. Moreover, the compound has been shown to inhibit the growth of Candida albicans, which is a common fungal pathogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments is its reproducible synthesis method, which allows for consistent and scalable production of the compound. Additionally, the compound exhibits diverse biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its biological activities. Another direction is to explore the potential of the compound as a lead compound for drug development. Additionally, the compound may be used as a tool for studying various biological processes, such as cell cycle regulation and inflammation. Finally, the compound may be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of 2-aminobenzophenone with 2-methylbenzaldehyde in the presence of butylthiol and acetic acid. The reaction proceeds through a one-pot three-component reaction, which results in the formation of the desired product in good yield and purity. The synthesis method has been optimized and reported in the literature, making it reproducible and scalable.
Wissenschaftliche Forschungsanwendungen
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antifungal effects. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant growth inhibition. Additionally, the compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
Eigenschaften
Molekularformel |
C27H30N2OS |
|---|---|
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
2-butylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C27H30N2OS/c1-3-4-17-31-26-28-24-21-13-7-6-12-20(21)18-27(15-9-10-16-27)23(24)25(30)29(26)22-14-8-5-11-19(22)2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3 |
InChI-Schlüssel |
HKWXKCBKHOOIDF-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)



